

Tartrazine's Toxicological Profile: A Deep Dive into Genotoxicity and Cytotoxicity

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Compound of Interest

Compound Name: Tartrazine acid

Cat. No.: B10817184

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and cytotoxic effects of **tartrazine acid** (E102), a widely used synthetic yellow azo dye. The information presented herein is curated from numerous in vitro and in vivo studies to offer a detailed resource for the scientific community. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

Tartrazine has been the subject of extensive toxicological evaluation, with studies revealing potential genotoxic and cytotoxic effects under specific conditions. The primary mechanisms underlying its toxicity appear to be the induction of oxidative stress and the subsequent triggering of apoptotic pathways. Evidence suggests that tartrazine can cause DNA damage, chromosomal aberrations, and a reduction in cell viability in various cell lines and animal models. However, the toxicological profile of tartrazine is complex, with some studies reporting no significant effects, particularly at lower concentrations. This guide aims to present a balanced and detailed account of the existing scientific evidence.

Data Presentation: Quantitative Insights into Tartrazine's Effects

The following tables summarize the quantitative data from various studies on the cytotoxicity and genotoxicity of tartrazine.

Table 1: Cytotoxicity of Tartrazine (IC50 Values)

Cell Line	Assay	Exposure Time	IC50 Value	Reference
Human normal fibroblast (FGH)	MTT	72 h	> 100 µg/mL	
Human normal gastric mucosal (MN01)	MTT	72 h	> 100 µg/mL	
Chinese Hamster Ovary (CHO)	Calcein AM	24 h	> 2000 µM	
Human Lymphocytes	-	-	No cytotoxic effects observed	
Artemia salina (brine shrimp)	Lethality Assay	48 h	221.5 µg/mL (LC50)	

Note: A higher IC50 value indicates lower cytotoxicity. The data suggests that tartrazine exhibits low cytotoxicity in normal human cell lines under the tested conditions.

Table 2: Genotoxicity of Tartrazine (Micronucleus Assay)

Animal Model	Dose Range	Administration	Key Findings	Reference
Male mouse (hybrids F1 CBA x C57Bl6/j)	250-2000 mg/kg	Double enteral	No increase in the frequency of micronucleated polychromatophil ic erythrocytes.	
BALB/c M. musculus	0.75, 7.5, and 75 mg/kg bw	Oral	Significant increase in micronucleated lymphocytes at all doses, with the greatest effect at 75 mg/kg bw.	
Human Lymphocytes	up to 500 µg/mL	in vitro	No mutagenicity observed by the micronucleus test.	

Note: The results from the micronucleus assay are conflicting, suggesting that the genotoxic potential of tartrazine may be dependent on the model system, dosage, and administration route.

Table 3: Genotoxicity of Tartrazine (Comet Assay)

Cell/Tissue Type	Concentration/Dose	Exposure Time	Key Findings	Reference
Human leukocytes	70 µg/mL	3 h	Significant induction of DNA damage.	
Rat whole blood cells	≥ 3 mM	1 h	Dose-dependent increase in DNA migration.	
White blood cells of treated rats	7.5 mg/kg b. wt.	-	Significant increase in the percentage of DNA in the comet tail.	

Note: The Comet assay consistently demonstrates that tartrazine can induce DNA damage in various cell types.

Table 4: Oxidative Stress Markers Induced by Tartrazine

Animal Model/Cell Line	Tartrazine Dose/Concentration	Effect on Oxidant Markers (MDA, ROS)	Effect on Antioxidant Markers (GSH, SOD, CAT)	Reference
Wistar Rats (liver and kidney)	7.5 mg/kg b. wt.	Increased MDA and NO	Decreased Total Antioxidant Capacity	
Wistar Rats (testis)	-	Increased ROS	Decreased SOD, CAT, GSH	
CHO cells	10, 100, 500, 1000, 2000 µM	Increased MDA	Decreased GSH	
Rats	-	Increased MDA and LPO	Decreased GSH, GPx, SOD, CAT	

Note:

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